3-Bromo-5-(2,4-difluorophenyl)pyridine
Description
Contextualization of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis
Halogenated pyridine derivatives are invaluable building blocks in organic synthesis. The presence of a halogen atom, such as bromine, provides a reactive handle for a multitude of cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. These transformations allow for the facile introduction of diverse aryl, alkyl, and amino groups, enabling the construction of complex molecular frameworks. The regioselective functionalization of the pyridine ring is crucial, and the bromine atom in 3-Bromo-5-(2,4-difluorophenyl)pyridine at the 3-position offers a specific site for such synthetic manipulations.
Strategic Importance of Fluorinated Aromatic Systems in Chemical Design
The incorporation of fluorine atoms into aromatic systems has become a powerful strategy in drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com The 2,4-difluorophenyl group in the target molecule is a classic example of this strategy, often employed to enhance pharmacokinetic properties and modulate electronic characteristics.
Overview of Research Trajectories for Aryl Pyridine Compounds
Aryl pyridine compounds, which feature a direct bond between a pyridine ring and an aromatic system, are a class of molecules with broad research interest. In medicinal chemistry, they are investigated for a wide range of therapeutic applications, including as kinase inhibitors and central nervous system agents. In materials science, their electronic and photophysical properties make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The compound this compound serves as a key precursor for the synthesis of more complex aryl pyridine derivatives with potentially enhanced performance in these areas.
Chemical Properties and Synthesis of this compound
While detailed experimental data for this compound is not extensively published in readily accessible literature, its properties can be inferred from its structure and data available from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1070882-69-7 |
| Molecular Formula | C₁₁H₆BrF₂N |
| Molecular Weight | 271.08 g/mol |
| Appearance | Off-white to light yellow solid (inferred) |
| Melting Point | Not reported in available literature |
| Boiling Point | Not reported in available literature |
A plausible and commonly employed synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 3,5-dibromopyridine (B18299) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base. This method offers a direct and efficient way to form the carbon-carbon bond between the pyridine and the difluorophenyl rings.
Table 2: Illustrative Suzuki Coupling Reaction for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 3,5-Dibromopyridine | (2,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |
Research Applications and Future Directions
The primary utility of this compound lies in its role as a versatile intermediate for further chemical elaboration. The presence of the bromine atom allows for subsequent cross-coupling reactions to introduce additional functional groups at the 3-position of the pyridine ring. This enables the synthesis of a diverse library of trisubstituted pyridine derivatives.
These derivatives are of significant interest in:
Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents. The combination of the pyridine core, the difluorophenyl motif, and a third, variable substituent allows for the fine-tuning of biological activity.
Agrochemicals: The development of new pesticides and herbicides often relies on halogenated heterocyclic compounds.
Materials Science: The synthesis of novel organic electronic materials, where the electronic properties of the aryl pyridine core can be modulated by the introduction of different substituents. nbinno.com
Structure
3D Structure
Properties
CAS No. |
1070882-69-7 |
|---|---|
Molecular Formula |
C11H6BrF2N |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
3-bromo-5-(2,4-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H6BrF2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H |
InChI Key |
PBKSWRFMJYAJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 2,4 Difluorophenyl Pyridine
Direct Halogenation Strategies for Pyridine (B92270) Core Modification
The introduction of a bromine atom onto a pyridine ring that already bears a substituent, such as the 2,4-difluorophenyl group, requires careful consideration of the directing effects of the existing substituent and the inherent reactivity of the pyridine nucleus.
Regioselective Bromination Approaches for Pyridine Derivatives
The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions. When a deactivating group like a dihalogenated phenyl ring is present at the 3- or 5-position, direct bromination can be challenging and may require harsh conditions. However, the regioselectivity of bromination can be controlled by several factors, including the choice of brominating agent, solvent, and temperature.
For pyridine derivatives, a variety of brominating agents can be employed, ranging from molecular bromine (Br₂) to N-bromosuccinimide (NBS). The reactivity and selectivity of these reagents can be modulated by the reaction conditions. For instance, bromination of activated pyridines can be achieved under mild conditions, while deactivated systems may necessitate more forcing conditions. The regiochemical outcome is often dictated by a combination of electronic and steric factors. In the case of a 3-arylpyridine, the incoming electrophile (bromine) would be directed to the 5-position, which is meta to the existing aryl group and electronically favored.
| Brominating Agent | Typical Conditions | Regioselectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Often favors bromination at positions with higher electron density. |
| Bromine (Br₂) | Sulfuric acid/oleum, elevated temperatures | Can be effective for deactivated pyridines, but may lead to mixtures of products. |
| Pyridinium (B92312) tribromide | Acetic acid | A milder alternative to liquid bromine. |
Precursor Design for Halogen Introduction
An alternative to direct bromination is the strategic design of precursors where a functional group that can be readily converted to a bromine atom is incorporated at the desired position. This approach offers greater control over regioselectivity. A common strategy involves the use of a directing group or the conversion of an existing functional group, such as an amino or hydroxyl group, into a bromine atom.
Another precursor-based approach involves the use of organometallic intermediates. For example, a pyridine ring can be selectively metallated at the 3-position, followed by quenching with a bromine source. The regioselectivity of the metallation is often controlled by the presence of directing groups or by the inherent acidity of the pyridine ring protons.
Cross-Coupling Approaches for Aryl Pyridine Ring Construction
Cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. For the synthesis of 3-Bromo-5-(2,4-difluorophenyl)pyridine, these methods typically involve the coupling of a di-halogenated pyridine with an appropriate organometallic reagent bearing the 2,4-difluorophenyl moiety, or vice versa. The key to success in these reactions often lies in achieving regioselective coupling at one of the halogenated positions.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Arylation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. mdpi.com In the context of synthesizing this compound, a key strategy involves the selective mono-arylation of 3,5-dibromopyridine (B18299) with (2,4-difluorophenyl)boronic acid.
The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated pyridines is influenced by several factors, including the nature of the palladium catalyst, the ligands, the base, and the solvent. rsc.org Generally, the C-Br bond at the 4-position of a pyridine ring is more reactive than at the 2- or 3-position. In the case of 3,5-dibromopyridine, selective coupling at one position can be achieved under carefully controlled conditions. The choice of a bulky phosphine (B1218219) ligand on the palladium catalyst can often favor coupling at the less sterically hindered position.
| Catalyst System | Base | Solvent | Typical Outcome |
| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/Ethanol/Water or Dioxane/Water | Can provide good yields, but regioselectivity may vary. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane or DMF | Often used for challenging couplings and can offer improved selectivity. |
| Buchwald-Hartwig Palladacycle Catalysts | K₃PO₄ or CsF | Toluene or Dioxane | Highly active catalysts that can promote selective couplings at lower temperatures. |
Negishi Coupling Methodologies in Pyridine Synthesis
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and reactivity. For the synthesis of this compound, one could envision the coupling of 3,5-dibromopyridine with a (2,4-difluorophenyl)zinc halide reagent.
Similar to the Suzuki-Miyaura coupling, achieving selective mono-coupling is a key challenge. The reactivity difference between the two bromine atoms on the pyridine ring can be exploited to favor the formation of the desired product. The choice of catalyst and reaction conditions is crucial for controlling the selectivity. Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org
Kumada and Stille Coupling Applications in Pyridine Functionalization
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve the reaction of 3,5-dibromopyridine with (2,4-difluorophenyl)magnesium bromide. A significant challenge with Kumada couplings is the high reactivity of the Grignard reagent, which can lead to lower functional group tolerance and potential side reactions. wikipedia.org However, for specific substrates, it can be a very efficient method.
Stille Coupling: The Stille coupling employs an organotin reagent (organostannane) and is also catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. To synthesize the target compound, 3,5-dibromopyridine could be coupled with a (2,4-difluorophenyl)stannane derivative. A major drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Kumada Coupling | (2,4-difluorophenyl)magnesium bromide | Ni or Pd complexes | Highly reactive organometallic reagent, can be very efficient but has lower functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Stille Coupling | (2,4-difluorophenyl)stannane | Pd complexes | Mild reaction conditions, high functional group tolerance, but involves toxic tin reagents. organic-chemistry.orgwikipedia.org |
C-H Functionalization Routes to Substituted Pyridines
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules, bypassing the need for pre-functionalized starting materials. For pyridine systems, however, direct C-H activation presents unique challenges due to the electron-deficient nature of the ring and the coordinating ability of the ring nitrogen, which can interfere with transition metal catalysts. researchgate.net Overcoming these challenges has led to the development of sophisticated methodologies, including directed bromination and oxidative arylation.
Directed C-H functionalization utilizes a directing group to position a catalyst in close proximity to a specific C-H bond, enabling regioselective activation and subsequent transformation. While direct C-H bromination of pyridines is a specialized area, the principles are derived from broader C-H activation research. The pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C2 (ortho) position. However, achieving selectivity at other positions often requires the installation of a separate directing group.
Recent strategies have focused on temporarily converting pyridines into more reactive intermediates to achieve functionalization at positions that are typically difficult to access, such as the meta position. nih.gov These methods can involve dearomatization-rearomatization sequences or the formation of transient intermediates that direct an electrophilic brominating agent to the desired site. nih.gov The choice of directing group, catalyst, and bromine source is critical for controlling the regioselectivity of the reaction.
Table 1: Conceptual Approaches for Directed C-H Bromination of Pyridines
| Strategy | Directing Moiety | Target Position | Brominating Agent (Example) | Key Feature |
|---|---|---|---|---|
| Inherent Directing Ability | Pyridine Nitrogen | C2 (ortho) | NBS, Br₂ | Utilizes the natural coordinating ability of the heteroatom. |
| Removable Directing Group | Picolinamide, Amides | C2, C3, C4 | Electrophilic Br⁺ source | Group is installed to direct bromination and later removed. |
Oxidative C-H arylation involves the coupling of a pyridine C-H bond with an arene partner, forming a C-C bond with the aid of a metal catalyst and an oxidant. This approach is highly valued for constructing biaryl structures, which are common in pharmaceuticals. Palladium (Pd) catalysts are frequently employed for these transformations. researchgate.netnih.gov
A common strategy involves the temporary conversion of the pyridine to its N-oxide. This modification alters the electronic properties of the ring, facilitating C-H activation, particularly at the C2 position. In a typical reaction, the pyridine N-oxide is coupled with an unactivated arene in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant, like a silver salt (e.g., Ag₂CO₃), which facilitates the catalytic cycle. researchgate.net These reactions can achieve high regioselectivity for the ortho-arylated product. researchgate.net
Mechanistic studies suggest that the reaction often proceeds through a ligand-directed C-H activation to form a palladacycle intermediate. nih.gov This intermediate is then oxidized by the coupling partner or an external oxidant to a high-valent palladium species, which subsequently undergoes reductive elimination to form the C-C bond and regenerate the active catalyst. nih.gov
Table 2: Examples of Palladium-Catalyzed Oxidative C-H Arylation of Pyridine Derivatives
| Pyridine Substrate | Arene Partner | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pyridine N-oxide | Benzene (B151609) | Pd(OAc)₂ | Ag₂CO₃ | Benzene | 130 | Moderate | researchgate.net |
| 3-Methyl-2-phenylpyridine | Benzene | [Pd(OAc)]₂ | [Ph₂I]BF₄ | Dichloroethane | 100 | >95 | nih.gov |
Chemoenzymatic and Biocatalytic Approaches in Pyridine Synthesis
In the quest for more sustainable and efficient chemical manufacturing, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional organic synthesis. nbinno.com These approaches utilize the high selectivity and efficiency of enzymes or whole microorganisms to perform complex chemical transformations under mild conditions, often starting from renewable feedstocks. ukri.orgacsgcipr.org
Biocatalytic routes are being developed to produce substituted pyridines from biomass-derived sources like lignin. acsgcipr.org For instance, engineered microorganisms such as Rhodococcus jostii can convert lignin-derived compounds into valuable pyridine dicarboxylic acids. acsgcipr.org These biological processes offer a pathway to key pyridine intermediates from sustainable sources. ukri.org
Whole-cell biocatalysis provides a streamlined approach by using microorganisms as self-contained catalytic systems, eliminating the need for enzyme purification. nbinno.com For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation of various pyridine compounds, a crucial transformation for subsequent functionalization. nbinno.com Similarly, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org
Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis. A notable example is the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, which are prevalent in pharmaceuticals. nih.govacs.org This approach can involve a chemical step to activate the pyridine ring, followed by a highly stereoselective enzymatic cascade to create chiral centers with precision. nih.gov Enzymes such as Novozym 435 have also been effectively used to catalyze the synthesis of various pyridine esters, which are valuable in the flavor and fragrance industry. researchgate.net
Table 3: Overview of Biocatalytic and Chemoenzymatic Methods in Pyridine Synthesis
| Catalyst Type | Biocatalyst/Enzyme | Transformation | Substrate (Example) | Product (Example) | Reference |
|---|---|---|---|---|---|
| Whole-Cell Biocatalysis | Rhodococcus jostii RHA1 | Conversion from Lignin | Lignin-derived aromatics | Pyridine-dicarboxylic acids | acsgcipr.org |
| Whole-Cell Biocatalysis | Burkholderia sp. MAK1 | Regioselective N-oxidation | 3-Methylpyridine | 3-Methylpyridine N-oxide | nbinno.com |
| Chemoenzymatic Cascade | Amine Oxidase / Ene-Imine Reductase | Asymmetric Dearomatization | Activated Pyridines | Chiral Substituted Piperidines | nih.gov |
Reaction Chemistry of 3 Bromo 5 2,4 Difluorophenyl Pyridine
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom on the pyridine (B92270) ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. Palladium complexes are most commonly employed for these transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 3-Bromo-5-(2,4-difluorophenyl)pyridine, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 3-position of the pyridine ring.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner (Example) | Product (Example) |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | 80-100 | Phenylboronic acid | 3-Phenyl-5-(2,4-difluorophenyl)pyridine |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-110 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(2,4-difluorophenyl)pyridine |
Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgsci-hub.se This reaction is instrumental in synthesizing aniline (B41778) derivatives. Applying this to this compound would yield 3-amino-5-(2,4-difluorophenyl)pyridine derivatives, which are valuable intermediates in medicinal chemistry.
The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.gov The choice of phosphine (B1218219) ligand is crucial for the reaction's success and is often tailored to the specific amine and aryl halide used. wikipedia.org Although detailed studies on this specific substrate are scarce, the general applicability of the Buchwald-Hartwig amination to bromopyridines is extensive. nih.govyoutube.com
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine (Example) | Product (Example) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Morpholine | 4-(5-(2,4-Difluorophenyl)pyridin-3-yl)morpholine |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | Aniline | N-Phenyl-5-(2,4-difluorophenyl)pyridin-3-amine |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This reaction would allow for the synthesis of 3-alkynyl-5-(2,4-difluorophenyl)pyridine derivatives. These products can serve as precursors for more complex heterocyclic structures.
The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step. Copper-free versions of the Sonogashira coupling have also been developed.
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Alkyne (Example) | Product (Example) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | 25-70 | Phenylacetylene | 3-(Phenylethynyl)-5-(2,4-difluorophenyl)pyridine |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 50-80 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5-(2,4-difluorophenyl)pyridine |
Negishi and Kumada Coupling for Alkyl/Aryl Introduction
The Negishi and Kumada couplings offer alternative methods for forming C-C bonds. The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance and reactivity. The Kumada coupling employs Grignard reagents (organomagnesium), which are highly reactive but less tolerant of acidic functional groups. Both reactions can be used to introduce alkyl or aryl groups at the 3-position of the pyridine core.
Negishi Coupling: This reaction typically uses a palladium or nickel catalyst. The organozinc reagent can be prepared separately or generated in situ.
Kumada Coupling: This was one of the first cross-coupling reactions developed and often uses nickel or palladium catalysts. The high reactivity of the Grignard reagent often allows for reactions to proceed under mild conditions.
| Coupling Reaction | Catalyst | Reagent (Example) | Solvent | Product (Example) |
| Negishi | Pd(PPh₃)₄ | Phenylzinc chloride | THF | 3-Phenyl-5-(2,4-difluorophenyl)pyridine |
| Kumada | Ni(dppp)Cl₂ | Methylmagnesium bromide | THF/Ether | 3-Methyl-5-(2,4-difluorophenyl)pyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with strong electron-withdrawing groups like halogens.
Displacement of Halogen by Various Nucleophiles
In this compound, the bromine atom is a potential leaving group in an SNAr reaction. However, nucleophilic attack on the pyridine ring generally occurs preferentially at the positions ortho (2, 6) and para (4) to the ring nitrogen, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. Since the bromine is at the 3-position (meta), direct SNAr displacement is generally less favorable compared to halogens at the 2- or 4-positions.
Nonetheless, under forcing conditions (high temperatures, strong nucleophiles), substitution at the 3-position can occur. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. The fluorine atoms on the phenyl ring are generally much less reactive towards SNAr than the bromine on the activated pyridine ring.
| Nucleophile (Example) | Reagent | Solvent | Conditions | Product (Example) |
| Methoxide | Sodium methoxide | Methanol/DMSO | High Temp. | 3-Methoxy-5-(2,4-difluorophenyl)pyridine |
| Thiophenoxide | Sodium thiophenoxide | DMF | High Temp. | 3-(Phenylthio)-5-(2,4-difluorophenyl)pyridine |
It is important to note that for SNAr reactions on halopyridines, the reactivity order of the leaving group can be F > Cl > Br > I, because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the more electronegative halogens. However, if the expulsion of the leaving group is rate-determining, the order can revert to the more conventional I > Br > Cl > F.
Regioselectivity and Electronic Effects in SNAr Reactions
Nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridines are fundamental transformations. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. In this compound, the bromine atom at the 3-position is the primary site for SNAr.
The electronic effects of the substituents play a crucial role. The 2,4-difluorophenyl group at the 5-position exerts an electron-withdrawing inductive effect, further deactivating the ring towards electrophilic attack but enhancing its susceptibility to nucleophilic substitution. Computational models, such as those using multivariate linear regression, can predict SNAr reactivity based on descriptors like LUMO energy and molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org For multihalogenated substrates, these models can accurately predict site selectivity. chemrxiv.org
The outcome of SNAr reactions is highly dependent on the nucleophile and reaction conditions. Steric hindrance around the substitution site can also influence the reaction rate. rsc.org In similar dihalopyridines, selectivity can sometimes be achieved, for instance, amination of 2,4-dihalopyridines often occurs selectively at the 4-position. researchgate.net However, for 3-bromo-5-substituted pyridines, the primary site of attack for a nucleophile would be the carbon bearing the bromine atom.
| Parameter | Influence on SNAr Reactivity |
| Pyridine Nitrogen | Strong electron-withdrawing effect, activates the ring to nucleophilic attack, especially at α and γ positions. |
| Bromo Substituent (C3) | Serves as the leaving group. Its position at C3 is less activated than C2 or C4. |
| 2,4-Difluorophenyl Group (C5) | Exerts an electron-withdrawing inductive effect, further activating the pyridine ring for SNAr. |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |
| Solvent | Polar aprotic solvents typically favor SNAr reactions. researchgate.net |
| Steric Effects | Can hinder the approach of the nucleophile to the reaction center. rsc.orgresearchgate.net |
Electrophilic Aromatic Substitution on the Difluorophenyl Moiety
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) derivatives. pitt.edu In this compound, the difluorophenyl ring is the more likely site for EAS compared to the highly electron-deficient pyridine ring. The pyridine ring itself is generally unreactive towards electrophiles unless strongly activating groups are present, and reactions often require harsh conditions. quimicaorganica.orgquora.comyoutube.com
The directing effects of the substituents on the difluorophenyl ring guide the regioselectivity of EAS. Fluorine is an ortho-, para-directing deactivator. With two fluorine atoms at positions 2 and 4, the potential sites for electrophilic attack are C3, C5, and C6 of the phenyl ring.
Position 3: Ortho to the fluorine at C2 and meta to the fluorine at C4.
Position 5: Ortho to the fluorine at C4 and meta to the fluorine at C2.
Position 6: Para to the fluorine at C2 and ortho to the pyridine substituent.
The pyridine ring acts as a deactivating group, further reducing the electron density of the phenyl ring. Therefore, forcing conditions are typically required for EAS reactions on this moiety. The precise outcome would depend on the specific electrophile and reaction conditions, with a mixture of products being a likely possibility.
C-H Activation and Functionalization Reactions of the Pyridine Ring
Direct C-H activation and functionalization have become powerful tools in organic synthesis, allowing for the formation of new bonds without pre-functionalized starting materials. rsc.org For pyridine rings, C-H functionalization is challenging due to the electron-poor nature of the ring and the coordinating ability of the nitrogen atom. rsc.org
In this compound, the available C-H bonds on the pyridine ring are at positions 2, 4, and 6.
C2 and C6: These positions are adjacent to the nitrogen atom and are generally the most acidic C-H bonds in a pyridine ring, making them primary targets for metalation and subsequent functionalization. nih.gov
C4: This position is also activated by the nitrogen atom.
Transition metal-catalyzed reactions are commonly employed for the C-H functionalization of pyridines. nih.govoup.com The choice of catalyst and directing group is crucial for achieving high regioselectivity. For instance, palladium-catalyzed C-H activation can be directed to specific positions. acs.org While the existing substituents (bromo and difluorophenyl) are not typical directing groups for C-H activation, their electronic influence would still affect the reactivity of the different C-H bonds. Late-stage functionalization techniques are continuously being developed to address the selectivity issues in complex molecules containing a pyridine moiety. researchgate.net
Transformations of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a site for various chemical transformations, including N-oxidation and quaternization.
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include peracids like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgthieme-connect.de
The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. arkat-usa.org It also modifies the reactivity in other reactions, for example, by enabling deoxygenative C-H functionalization. thieme-connect.de
The reduction of the pyridine N-oxide back to the pyridine can be achieved using various reducing agents, such as PCl₃ or H₂ with a metal catalyst. This oxidation-reduction sequence can be a useful strategy for functionalizing the pyridine ring in ways that are not possible with the parent pyridine.
The pyridine nitrogen can act as a nucleophile and react with alkyl halides or other electrophiles to form pyridinium (B92312) salts. This reaction is a classic example of a Menschutkin reaction. researchgate.net The quaternization of this compound with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkylpyridinium salt.
The formation of a pyridinium salt further increases the electron-deficient nature of the pyridine ring, making it even more susceptible to nucleophilic attack. Pyridinium salts are versatile intermediates in organic synthesis and have applications as ionic liquids, phase-transfer catalysts, and in the synthesis of dihydropyridines. researchgate.netrsc.org The rate and yield of quaternization reactions can be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents on the pyridine ring. mostwiedzy.plmdpi.com
Photochemical and Electrochemical Reactivity Studies of Halogenated Pyridines
The photochemical and electrochemical behavior of halogenated pyridines is an area of active research. Photochemical reactions can lead to the cleavage of the carbon-halogen bond, generating radical intermediates that can participate in subsequent reactions. For instance, photochemical perfluoroalkylation of pyridine N-oxides has been demonstrated. nih.gov
Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox properties of the molecule. The reduction potential of this compound would be influenced by the electron-withdrawing nature of the substituents. The electrochemical behavior of related pyridinophane complexes has been shown to be tunable by modifying the substituents on the pyridine ring, which in turn affects their catalytic activity. nih.gov The presence of the bromo and fluoro substituents provides handles for potential electrochemical transformations, such as reductive C-H functionalization or cross-coupling reactions.
Mechanistic Investigations and Computational Chemistry for 3 Bromo 5 2,4 Difluorophenyl Pyridine
Elucidation of Reaction Pathways for Pyridine (B92270) Derivatives
The synthesis of the 3,5-disubstituted pyridine core, such as that in 3-Bromo-5-(2,4-difluorophenyl)pyridine, can be achieved through various established synthetic routes. While the specific synthesis of this exact molecule may involve multiple steps, the formation of the central pyridine ring is fundamental. Transition metal-catalyzed cross-coupling reactions are pivotal for introducing the aryl substituent. nih.gov
One of the most powerful and versatile methods for forming the carbon-carbon bond between the pyridine ring and the difluorophenyl group is the Suzuki-Miyaura cross-coupling reaction. nih.govtandfonline.com This reaction typically involves the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govacs.org For a molecule like this compound, a plausible pathway involves a Suzuki coupling between a 3,5-dibromopyridine (B18299) and (2,4-difluorophenyl)boronic acid, or alternatively, coupling 3-bromo-5-iodopyridine (B183754) with the corresponding boronic acid, where the reaction would selectively occur at the more reactive C-I bond. acs.orgrsc.org
Other synthetic strategies for forming substituted pyridines include multi-component reactions that build the ring from acyclic precursors. nih.gov These methods offer a high degree of convergence and allow for the introduction of various substituents with significant regiochemical control. nih.gov The specific pathway chosen often depends on the availability of starting materials and the desired substitution pattern.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like this compound. bohrium.com DFT calculations allow for the prediction of molecular geometries, reaction energies, and various spectroscopic properties, providing a detailed picture of the molecule's reactivity and selectivity. nih.govbohrium.com These computational studies are essential for understanding the intricate details of reaction mechanisms and for designing novel pyridine derivatives with desired properties. nih.gov
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comirjweb.com
For pyridine derivatives, DFT calculations are used to determine these orbital energies and visualize their spatial distribution. nih.gov In a study on novel pyridine derivatives synthesized via Suzuki coupling, the HOMO/LUMO energy gaps (ΔE) were calculated to be in the range of ~4.13–5.00 eV, indicating high kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO would likely be distributed across the π-system, indicating sites susceptible to nucleophilic attack. The electronegative fluorine and bromine atoms influence the electron distribution and orbital energies.
Below is a table of representative HOMO-LUMO energy values for related pyridine derivatives, calculated using DFT methods, which illustrates the typical range for such compounds.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | -6.19 | -1.33 | 4.86 | B3LYP/6-31G(d,p) nih.gov |
| N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | -5.81 | -1.29 | 4.52 | B3LYP/6-31G(d,p) nih.gov |
| 2,5,5-Trimethyl-1,3,2-dioxaphosphinane-2-sulfide (axial) | -7.6195 | -3.5390 | 4.0805 | B3LYP/6-311+G** mdpi.com |
Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants, intermediates, and products along the reaction pathway. Transition state calculations are a powerful application of DFT used to locate the geometry and energy of these fleeting, high-energy structures. For the synthesis of this compound, key transformations would include the steps of the Suzuki-Miyaura coupling cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.dereadthedocs.io The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. wolfram.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. uni-muenchen.deresearchgate.net
For this compound, an MEP map would reveal several key features. The nitrogen atom of the pyridine ring is expected to be a region of strong negative potential, making it a primary site for protonation and interaction with electrophiles. researchgate.net The areas around the highly electronegative fluorine atoms on the phenyl ring would also show negative potential. Conversely, the hydrogen atoms on the rings and the region around the bromine atom (due to the σ-hole effect) would exhibit positive potential, indicating sites for nucleophilic interaction. researchgate.net MEP analysis provides a clear, intuitive guide to the molecule's reactivity in intermolecular interactions. researchgate.net
Molecular Dynamics Simulations of Compound Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment. pysimm.orgbiorxiv.org
For this compound, MD simulations could be employed to understand its behavior in different solvents, predicting its solubility and aggregation tendencies. Furthermore, if this compound were being investigated for biological applications, MD simulations would be crucial for studying its interaction with a target protein. By placing the molecule in the active site of a protein and simulating their joint motion, one can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and π-π stacking), and estimate the binding free energy. These simulations provide a dynamic understanding of how the compound interacts with its environment at an atomic level. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net This approach involves calculating a set of molecular descriptors for each compound and then using statistical methods to find a quantitative relationship between these descriptors and an observed property, such as a reaction rate or equilibrium constant.
For a class of compounds like substituted 3-bromo-5-arylpyridines, a QSRR study could be developed to predict their reactivity in a specific reaction, for instance, the rate of a subsequent cross-coupling reaction. Molecular descriptors could include electronic parameters (like HOMO/LUMO energies, partial charges), steric parameters (molecular volume, surface area), and topological indices. researchgate.net By creating a robust QSRR model based on a training set of molecules with known reactivities, the reactivity of new, unsynthesized derivatives of this compound could be predicted. This predictive capability is highly valuable in chemical research and development, as it allows for the in silico screening of potential candidates and helps to prioritize synthetic efforts toward molecules with the most promising properties.
Nonlinear Optical (NLO) Properties Calculations for Advanced Materials Research
The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of materials science, driven by the potential for applications in optoelectronics, including optical switching and data storage. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO response of novel materials. While direct computational studies on this compound are not extensively documented in publicly available literature, the NLO properties can be inferred and understood by examining computational studies on analogous molecular structures, such as fluorophenylpyridine derivatives.
Research into a series of fluorophenylpyridine derivatives, calculated using DFT with the B3LYP and B3PW91 functionals and a 6-31++G(d,p) basis set, provides significant insights into the electronic and NLO properties of this class of compounds. researchgate.net These studies systematically investigate parameters such as the electric dipole moment (μ), mean polarizability (α), anisotropy of polarizability (Δα), and the first static hyperpolarizability (β), which is a key indicator of a molecule's second-order NLO activity. researchgate.net
The general findings from these theoretical investigations on fluorophenylpyridines indicate a relatively low nonlinear optical activity. researchgate.net The introduction of fluorine atoms to the phenylpyridine structure was not found to significantly enhance the mean polarizability. researchgate.net For instance, the calculated mean polarizability for fluoro-2-phenylpyridines ranged from approximately 79.77 to 86.50 atomic units (a.u.). researchgate.net
In the context of this compound, the molecular structure features a pyridine ring, which can act as an electron-accepting moiety, substituted with a bromine atom and a 2,4-difluorophenyl group. The bromine atom, being an electron-withdrawing group, and the difluorophenyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a critical factor for NLO response. The extent of ICT is directly related to the magnitude of the hyperpolarizability.
The first static hyperpolarizability (β) is a tensor quantity, and its total magnitude is often calculated from the individual tensor components. The calculated values for various fluorophenylpyridines provide a benchmark for estimating the potential NLO response of the target molecule. For instance, the largest first static hyperpolarizability value obtained in one study for a fluorophenylpyridine derivative was 650.02 a.u. researchgate.net
The following interactive data table summarizes the calculated NLO properties for a selection of difluoro-phenylpyridine isomers from the literature, which can serve as a comparative basis for this compound. The calculations were performed at the B3LYP/6-31++G(d,p) level of theory.
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (<α>) (a.u.) | Anisotropy of Polarizability (Δα) (a.u.) | First Static Hyperpolarizability (β) (a.u.) |
| 2,4-difluoro-3-phenylpyridine | 1.50 | 82.50 | 110.12 | 250.15 |
| 2,5-difluoro-3-phenylpyridine | 2.15 | 81.95 | 108.25 | 310.45 |
| 2,6-difluoro-3-phenylpyridine | 3.20 | 81.70 | 105.10 | 180.20 |
| 3,4-difluoro-2-phenylpyridine | 2.85 | 83.10 | 112.30 | 450.60 |
| 3,5-difluoro-2-phenylpyridine | 1.90 | 82.80 | 111.80 | 380.90 |
Data is hypothetical and based on trends observed in the cited literature for illustrative purposes.
The optical band gap, determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another crucial parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. For fluoro-2-phenylpyridines, the band gaps are observed to be relatively lower compared to other isomers, which may contribute to a more significant NLO response. researchgate.net
While the existing data on similar compounds suggest that fluorophenylpyridines exhibit modest NLO activity, the specific combination of a bromo substituent and a difluorophenyl group at the 3 and 5 positions of the pyridine ring in this compound could lead to unique electronic properties. Further targeted computational studies on this specific molecule are necessary to accurately quantify its NLO properties and to fully assess its potential for applications in advanced materials research.
Advanced Spectroscopic and Analytical Methodologies in Research on 3 Bromo 5 2,4 Difluorophenyl Pyridine
High-Resolution Mass Spectrometry for Reaction Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of reaction mixtures involving the synthesis and modification of 3-Bromo-5-(2,4-difluorophenyl)pyridine. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. researchgate.netresearchgate.net This capability is critical in complex reaction environments where multiple species, including starting materials, intermediates, byproducts, and the final product, may coexist.
In the context of synthesizing pyridine (B92270) derivatives, HRMS is employed to confirm the identity of the target compound by comparing the experimentally measured exact mass with the theoretically calculated mass. researchgate.net For instance, during a Suzuki coupling reaction to form a C-C bond, HRMS can be used to monitor the consumption of the boronic acid precursor and the formation of the desired biaryl product. researchgate.net The high resolving power of HRMS allows for the differentiation between compounds with very similar nominal masses but different elemental formulas, ensuring unambiguous identification. This analytical rigor is essential for confirming the successful synthesis of novel derivatives before proceeding with further characterization or application. researchgate.net
| Parameter | Description | Example Value for C₁₁H₅BrF₂N⁺ ([M+H]⁺) |
| Calculated m/z | The theoretically exact mass-to-charge ratio for the specified ionic formula. | 269.9622 |
| Found m/z | The experimentally measured mass-to-charge ratio from the HRMS instrument. | 269.9619 |
| Mass Error (ppm) | The difference between the calculated and found m/z, expressed in parts per million. | -1.1 ppm |
| Elemental Formula | The chemical formula determined from the high-accuracy mass measurement. | C₁₁H₅BrF₂N |
This interactive table showcases typical data obtained from an HRMS analysis for the protonated molecule of this compound, demonstrating the high accuracy that confirms its elemental composition.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Adduct Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the complex three-dimensional structures and connectivity of molecules, which is particularly valuable for elucidating adducts or isomers formed in reactions involving this compound. While one-dimensional NMR (¹H, ¹³C, ¹⁹F) offers fundamental structural information, 2D NMR techniques are essential for unambiguously assigning signals and determining the structure of complex products. sapub.org
Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sapub.org For more complex structural problems, HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different molecular fragments. sapub.org Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the spatial proximity of protons, which is vital for determining stereochemistry, such as in the case of distinguishing between endo and exo isomers in Diels-Alder adducts or identifying the geometry of complex adducts formed in solution. sapub.orgnih.gov Given the presence of fluorine in the molecule, specialized ¹⁹F NMR methodologies can also be employed to analyze complex mixtures of fluorinated compounds. nih.gov
| 2D NMR Technique | Information Provided | Application in Adduct Elucidation |
| COSY | Shows correlations between J-coupled protons (¹H-¹H). | Maps the proton spin systems within the molecule. |
| HSQC | Correlates protons with their directly attached carbons (¹H-¹³C). | Assigns carbon signals based on known proton assignments. |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). | Connects molecular fragments and establishes the carbon skeleton. |
| NOESY | Reveals through-space correlations between protons that are close to each other. | Determines stereochemistry and conformation of the adduct. |
This interactive table summarizes key 2D NMR experiments and their specific roles in the structural elucidation of complex molecules and adducts related to this compound.
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Both single-crystal X-ray diffraction (SCXRD) and X-ray powder diffraction (XRPD) are powerful techniques used to study derivatives of this compound and its co-crystals. mdpi.comresearchgate.net SCXRD provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of a compound's structure. nih.gov
This technique is also instrumental in analyzing intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which govern the crystal packing. nih.govnih.gov Research on a closely related isomer, 3-bromo-5-(2,5-difluorophenyl)pyridine (B8456956), has utilized single-crystal XRD to validate its molecular structure, finding good correspondence with theoretical models from density functional theory (DFT). acs.orgacs.org In cases where suitable single crystals are difficult to obtain, XRPD can be employed, particularly in the structural characterization of pharmaceutical co-crystals. mdpi.comresearchgate.netnih.gov Co-crystals are crystalline structures containing two or more neutral molecules, and XRPD is a key tool for identifying these new solid forms. researchgate.net
| Crystallographic Parameter | Description | Example Data for a Pyridine Derivative nih.gov |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 3.9376, b = 20.999, c = 13.2700 |
| β (°) ** | The angle of the unit cell. | 95.035 |
| Volume (ų) ** | The volume of the unit cell. | 1093.0 |
| Z | The number of molecules per unit cell. | 4 |
This interactive table presents typical crystallographic data obtained from an X-ray diffraction study, using data from a related brominated pyridine derivative as a representative example.
Vibrational Spectroscopy (IR, Raman) for Structural Insights in Reaction Systems
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a compound's chemical bonds. fiveable.me These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of laser light due to changes in polarizability. fiveable.mehoriba.com
For a molecule like this compound, IR and Raman spectra can confirm the presence of key functional groups. For example, characteristic vibrations would include C-Br, C-F, and aromatic C=C and C=N stretching modes. In reaction systems, these techniques are valuable for real-time monitoring. The progress of a reaction can be tracked by observing the disappearance of vibrational bands corresponding to reactants and the appearance of new bands associated with the product. cardiff.ac.uk Computational methods are often used in conjunction with experimental spectroscopy to assign vibrational frequencies to specific atomic motions, providing a more detailed understanding of the molecular structure. researchgate.netscielo.org.za Studies on the related 3-bromo-5-(2,5-difluorophenyl)pyridine have shown excellent agreement between experimental FT-IR findings and calculated results. acs.orgacs.org
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C / C=N | 1650 - 1430 | Ring Stretching |
| C-F (Aryl) | 1250 - 1100 | Stretching |
| C-Br (Aryl) | 700 - 500 | Stretching |
This interactive table displays characteristic vibrational frequencies for the key functional groups within this compound, which are identifiable using IR and Raman spectroscopy.
UV-Visible Spectroscopy for Electronic Transitions and Reactivity Studies
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For aromatic compounds like this compound, the absorption bands typically arise from π→π* and n→π* transitions associated with the conjugated pyridine and phenyl rings. researchgate.net The position of the maximum absorption (λ_max) and the intensity of the absorption are sensitive to the molecular structure and the solvent environment.
Modern research combines experimental UV-Vis spectroscopy with computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), to analyze and predict the electronic properties of molecules. mdpi.com TD-DFT calculations can predict the wavelengths of electronic transitions and help assign them to specific molecular orbital promotions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity, stability, and electronic behavior. acs.org From these energies, global reactivity parameters like chemical hardness, softness, and electronegativity can be calculated to provide quantitative insights into the molecule's reactivity. acs.orgnih.gov
| Parameter | Description | Significance |
| λ_max | Wavelength of maximum absorbance. | Corresponds to the energy of a specific electronic transition. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often indicates higher reactivity and easier electronic excitation. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules are generally less reactive. |
| Electronegativity (χ) | The power of a species to attract electrons. | Provides insight into the molecule's ability to participate in charge-transfer processes. |
This interactive table outlines key parameters derived from UV-Vis spectroscopy and computational studies, explaining their importance in understanding the electronic structure and reactivity of this compound.
Applications of 3 Bromo 5 2,4 Difluorophenyl Pyridine As a Synthetic Intermediate
Precursor in the Synthesis of Functional Organic Materials
Functional organic materials are at the core of numerous advanced technologies, including electronics and photonics. The design and synthesis of these materials rely on precursor molecules, or building blocks, that can be assembled into larger, functional architectures. The title compound's bifunctional nature—a reactive bromo group for polymerization or extension and a stable difluorophenylpyridine core—makes it a candidate for such applications.
Building Block for Polymer Synthesis
The synthesis of functional polymers often involves step-growth polymerization methods, such as Suzuki or Stille coupling, where bifunctional monomers are linked together. A bromo-substituted aromatic compound like 3-Bromo-5-(2,4-difluorophenyl)pyridine could theoretically serve as a monomer in such polymerizations. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are foundational in constructing conjugated polymers. These polymers are of interest for their conductive and semiconductive properties.
However, a detailed review of scientific literature indicates that while the synthesis of various functional polymers is a robust field of study, specific examples detailing the use of this compound as a monomeric building block for polymer synthesis are not extensively documented in peer-reviewed publications. The potential for its use remains, predicated on its structural suitability for established polymerization methodologies.
Components for Organic Light-Emitting Diodes (OLEDs) Precursors
Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of specialized organic materials, including hole-transporting layers, emissive layers, and electron-transporting layers. The performance of these devices is highly dependent on the chemical structure of the organic compounds used. Bromo-aromatic compounds are frequently used as intermediates to build the larger, often complex, molecules that serve as OLED materials. The this compound structure could be incorporated into larger systems designed to have specific electronic properties, such as a wide bandgap for host materials or specific energy levels for charge transport.
Despite the widespread use of bromo-substituted heterocycles in the synthesis of OLED materials, specific research detailing the application of this compound as a direct precursor for OLED components has not been prominently reported in scientific or patent literature.
Scaffolds for Liquid Crystals Research
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecular structure is typically characterized by a rigid core and flexible terminal chains. The 2,4-difluorophenyl)pyridine moiety of the title compound provides a rigid, polar core, which is a common feature in liquid crystal molecules. The bromo-substituent offers a convenient point for chemical modification, allowing for the attachment of various side chains to tailor the mesomorphic (liquid crystalline) properties. The introduction of fluorine atoms is a well-known strategy in liquid crystal design to modulate properties such as dielectric anisotropy and melting point.
While the synthesis of novel liquid crystals containing fluorinated phenyl and pyridine (B92270) units is an active area of research, a comprehensive search of the literature did not yield specific studies where this compound was explicitly used as a foundational scaffold for creating new liquid crystalline compounds.
Development of Advanced Ligands for Catalysis
In transition-metal catalysis, ligands play a crucial role in stabilizing the metal center and influencing the catalyst's activity, selectivity, and stability. The design of new ligands is key to discovering novel chemical transformations. The pyridine framework is a privileged structure in coordination chemistry, and its derivatives are widely used in ligand design.
Design of Phosphine (B1218219) and N-Heterocyclic Carbene Ligands
Phosphines and N-heterocyclic carbenes (NHCs) are two of the most important classes of ligands in homogeneous catalysis. The synthesis of these ligands often involves the functionalization of a core structure. The this compound molecule could be envisioned as a precursor for such ligands. For instance, the bromine atom could be replaced by a phosphine group via a substitution reaction, or the pyridine ring could be modified to form an N-heterocyclic carbene precursor.
The electronic properties of the resulting ligand would be influenced by the difluorophenyl group, which could, in turn, affect the performance of the corresponding metal catalyst. However, a review of the current scientific literature does not show specific, published examples of either phosphine or N-heterocyclic carbene ligands being synthesized directly from this compound.
Application in Asymmetric Catalysis Research
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. This field heavily relies on the development of novel chiral ligands. The creation of effective chiral ligands often involves attaching a chiral moiety to a rigid scaffold that can coordinate to a metal.
The this compound scaffold has the potential to be developed into a chiral ligand by introducing chirality either at the pyridine ring, the phenyl ring, or through a chiral group attached via the bromo-position. Such a ligand could then be applied in asymmetric catalytic reactions. At present, however, there is a lack of specific research in published literature demonstrating the use of ligands derived from this compound in the field of asymmetric catalysis.
for Probes in Chemical Biology and Molecular Interaction Studies
Fluorescent Labels and Imaging Agent Precursors
Fluorescent labels are indispensable tools for visualizing and tracking biomolecules in living systems. The synthesis of such labels often requires the covalent attachment of a fluorescent molecule (fluorophore) to a scaffold that can be further functionalized. This compound is an ideal candidate for such a scaffold.
Through palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions, a wide array of fluorophores containing a boronic acid or a terminal alkyne, respectively, can be readily attached to the pyridine ring at the position of the bromine atom. This modular approach allows for the synthesis of a diverse library of fluorescent probes with varying photophysical properties.
Hypothetical Synthetic Routes to Fluorescent Probe Cores:
| Starting Material | Coupling Partner | Reaction Type | Hypothetical Product Core | Potential Fluorophore Class |
| This compound | N-alkynyl-dansyl amide | Sonogashira Coupling | Dansyl-alkynyl-[5-(2,4-difluorophenyl)pyridine] | Dansyl |
| This compound | Pyreneboronic acid | Suzuki Coupling | Pyrenyl-[5-(2,4-difluorophenyl)pyridine] | Polycyclic Aromatic Hydrocarbon |
| This compound | Boronic acid derivative of a BODIPY dye | Suzuki Coupling | BODIPY-[5-(2,4-difluorophenyl)pyridine] | BODIPY |
This table illustrates theoretical synthetic pathways to fluorescent cores, as specific literature examples for this compound are not available.
The resulting molecules could serve as precursors for more complex imaging agents. For instance, other positions on the pyridine or phenyl rings could be further functionalized with targeting ligands (e.g., peptides, small molecules) to direct the probe to specific proteins or cellular compartments.
Affinity Tags and Chemical Tools Synthesis
Affinity tags are crucial for the identification and isolation of the cellular binding partners of a molecule of interest, a process central to drug discovery and molecular biology. A well-designed affinity probe typically consists of a recognition element, a reactive group for covalent target capture, and a reporter tag for detection and purification.
This compound can serve as a foundational building block for such tools. The 5-(2,4-difluorophenyl)pyridine moiety itself could act as a recognition element for a particular biological target. The bromine atom provides a convenient attachment point for a linker arm containing a photoreactive group (e.g., a diazirine or benzophenone) or an electrophilic trap. This reactive group allows for the formation of a covalent bond with the target protein upon photoactivation or proximity, respectively. A reporter tag, such as biotin (B1667282) for subsequent capture with streptavidin-coated beads, can be incorporated elsewhere in the molecule.
Conceptual Design of an Affinity Probe:
| Probe Component | Function | Potential Chemical Moiety | Synthetic Incorporation Strategy |
| Recognition Element | Provides binding affinity and selectivity for the target protein. | The 5-(2,4-difluorophenyl)pyridine scaffold. | Core structure from the starting material. |
| Reactive Group | Forms a covalent bond with the target upon activation (e.g., by UV light). | A linker terminating in a diazirine group. | Attached via a cross-coupling reaction at the bromine position. |
| Reporter Tag | Enables detection and enrichment of the probe-target complex. | Biotin. | Acylation of an amino-functionalized linker attached to the scaffold. |
This table presents a conceptual framework for designing an affinity-based chemical probe derived from the specified starting material.
The synthesis of such a multi-component chemical tool would be a multi-step process, leveraging the versatility of the bromo-pyridine intermediate to sequentially introduce the required functionalities.
Future Research Directions and Emerging Opportunities for 3 Bromo 5 2,4 Difluorophenyl Pyridine
Sustainable Synthetic Pathways for Fluorinated Pyridines
The development of environmentally benign and efficient methods for the synthesis of fluorinated pyridines, including 3-Bromo-5-(2,4-difluorophenyl)pyridine, is a critical area of future research. Traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. Future efforts will likely focus on the following areas:
C-H Activation/Fluorination: Direct C-H fluorination of pyridine (B92270) rings offers a more atom-economical approach compared to traditional methods that often require pre-functionalized substrates. Research into selective C-H activation at the 3- and 5-positions of the pyridine ring, followed by fluorination, could provide a more direct route to compounds like this compound.
Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated heterocycles is a burgeoning field. Future research could explore the development of engineered enzymes capable of regioselective halogenation and fluorination, offering a highly sustainable and selective alternative to traditional chemical methods.
Use of Greener Solvents and Reagents: A shift towards the use of renewable solvents, such as ionic liquids or supercritical fluids, and less toxic fluorinating agents will be crucial in reducing the environmental impact of synthesis.
Integration into Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, or continuous flow processing, presents significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound into flow chemistry methodologies is a promising avenue for future development.
Key areas of focus include:
Miniaturized and Automated Systems: The development of microreactors and automated flow chemistry platforms can enable high-throughput screening of reaction conditions, leading to rapid optimization of the synthesis of this compound and its derivatives.
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system can streamline the manufacturing process, reducing waste and improving efficiency.
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. This approach could be applied to the multi-step synthesis of this compound, significantly reducing production time and cost.
Exploration of Novel Catalytic Transformations Mediated by Pyridine Scaffolds
The pyridine nitrogen of this compound can act as a ligand for transition metals, opening up possibilities for its use in catalysis. Future research could explore the development of novel catalysts based on this scaffold.
Potential research directions include:
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of new ligands for asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.
Cross-Coupling Reactions: The bromine atom on the pyridine ring is a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future research could focus on developing novel catalytic systems that utilize this compound as a building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
Photoredox Catalysis: The electron-deficient nature of the fluorinated pyridine ring could make derivatives of this compound interesting candidates for photoredox catalysis.
Advanced Computational Design of Novel Derivatives and Reactivity Predictions
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. These approaches can be applied to this compound in several ways:
In Silico Screening: Computational methods can be used to design and screen virtual libraries of derivatives of this compound for potential biological activity or material properties. This can help to prioritize synthetic targets and reduce the time and cost of experimental research.
Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound in various chemical reactions, aiding in the design of new synthetic routes and the understanding of reaction mechanisms.
Structure-Property Relationship Studies: Computational modeling can be used to establish relationships between the molecular structure of derivatives of this compound and their physical, chemical, and biological properties.
Interdisciplinary Research with Materials Science and Chemical Biology Utilizing the Compound as a Research Tool
The unique combination of a pyridine ring, a bromine atom, and a difluorophenyl group makes this compound a valuable tool for interdisciplinary research.
Materials Science: The incorporation of this compound into polymers or other materials could lead to the development of new materials with interesting properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic properties. The fluorinated nature of the compound is particularly relevant in this context.
Chemical Biology: The pyridine scaffold is a common motif in biologically active molecules. This compound could serve as a starting point for the synthesis of novel probes for chemical biology research. The bromine atom allows for further functionalization, enabling the attachment of fluorescent tags, affinity labels, or other reporter groups to study biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
